Octanenitrile, with the chemical formula C₈H₁₅N and a molecular weight of 125.21 g/mol, is an aliphatic nitrile. It is also known by several other names, including 1-Cyanoheptane and n-Octanonitrile. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 205.95 °C (478.4 K) and a melting point of about 10.83 °C (283.98 K) . Octanenitrile is characterized by its relatively low water solubility (233.7 mg/L) and moderate log P value of 2.8, indicating a significant lipophilicity .
Octanenitrile, due to its functional group and chain length, is a valuable intermediate in organic synthesis. It can be used as a starting material for the preparation of various organic compounds, including:
Octanenitrile possesses good solvating properties for various non-polar and slightly polar organic compounds. This makes it a suitable solvent for various research applications, including:
Octanenitrile's unique properties are being explored in the development of novel materials:
Octanenitrile finds applications in various other scientific research fields, including:
Octanenitrile can be synthesized through several methods:
Octanenitrile finds applications in various fields:
Interaction studies involving octanenitrile have primarily focused on its toxicological profile and environmental impact. It has been evaluated alongside similar compounds for read-across toxicity assessments, particularly concerning genotoxicity and reproductive toxicity endpoints . The structural similarity with other nitriles allows for comparative studies regarding metabolic pathways and potential health risks.
Octanenitrile shares structural similarities with other aliphatic nitriles, which include:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
Hexanenitrile | C₆H₁₃N | 99.16 g/mol | Shorter carbon chain |
Dodecanenitrile | C₁₂H₂₅N | 197.32 g/mol | Longer carbon chain |
Nonanenitrile | C₉H₁₉N | 155.24 g/mol | Intermediate chain length |
Octanenitrile is unique due to its specific chain length that allows for distinct physical properties such as boiling point and solubility compared to hexanenitrile and dodecanenitrile. Its moderate lipophilicity makes it particularly useful in organic synthesis where solubility in organic solvents is essential.
Octanenitrile is traditionally synthesized via the dehydration of aldoximes or the cyanation of alkyl halides. A notable method involves the reduction of isopropyl octanoate using diisobutylaluminium hydride (DIBAL-H), followed by iodine-mediated conversion to the nitrile. In this two-step process, DIBAL-H selectively reduces the ester to an aldehyde intermediate at −78 °C, which subsequently reacts with aqueous ammonia and iodine to yield octanenitrile in 82% efficiency.
Table 1: Key Reaction Conditions for Octanenitrile Synthesis
Alternative routes include the Rosenmund-von Braun reaction, where heptyl bromide reacts with copper(I) cyanide, though this method is less favored due to toxicity concerns.
Electrochemical methods offer a sustainable pathway for nitrile synthesis by avoiding stoichiometric oxidants. A bromine-mediated indirect electrooxidation strategy using a CoS₂/CoS@graphite felt electrode achieves 98% selectivity for octanenitrile at 60 mA cm⁻². The process leverages bromide ions (Br⁻) as redox mediators, which oxidize to bromine (Br₂) at the anode, facilitating the dehydrogenation of octylamine to octanenitrile. Coupled with hydrogen evolution at the cathode, this method attains a faradaic efficiency of 87%.
Key Advantages:
Aldoxime dehydratases (Oxds) provide a biocatalytic route to octanenitrile, converting n-octanaloxime into the nitrile at ambient conditions. Engineered Oxds from Bacillus spp. achieve substrate loadings exceeding 1 kg·L⁻¹ in solvent-free systems, with conversions >90% in 24 hours. This method is particularly advantageous for chiral nitrile synthesis, as enzymes like OxdA-V2 exhibit enantioselectivity toward Z-aldoximes (ee >99%).
Mechanistic Insight:
The hydrogenation of octanenitrile to primary amines is critical for pharmaceutical and agrochemical industries. Cobalt pincer complexes, such as [(iPrPNP)CoH], catalyze this transformation under 4 bar H₂ at 100 °C, yielding n-octylamine with 95% selectivity. Nickel-based catalysts, including Ni/NiO@C-600-200-1-H₂O, further enhance efficiency, achieving >99% conversion at 120 °C and 10 bar H₂.
Table 2: Comparative Performance of Hydrogenation Catalysts
Catalyst | Temperature (°C) | Pressure (bar H₂) | Selectivity (%) |
---|---|---|---|
[(iPrPNP)CoH] | 100 | 4 | 95 |
Ni/NiO@C-600-200-1-H₂O | 120 | 10 | 98.25 |
Ni/SiC | 100 | 30 | 96 |
Mechanistic studies reveal that nickel catalysts promote hydrogen spillover, where active H species migrate from Ni sites to the SiC support, reducing nitriles adsorbed on the surface.
The electrochemical oxidation of primary amines to nitriles represents a green alternative to traditional methods reliant on toxic oxidants. A breakthrough strategy employs a bromine-mediated indirect electrooxidation process using a CoS₂/CoS@Graphite Felt (GF) electrode [1] [2]. In this system, bromide ions (Br⁻) are oxidized to bromine (Br₂) at the anode, which subsequently reacts with octylamine to form octanenitrile via a two-electron transfer mechanism. The process achieves 98% selectivity for octanenitrile at a current density of 60 mA cm⁻², coupled with an 87% faradaic efficiency [1] [2].
Key advantages include:
This approach eliminates stoichiometric oxidants and operates under mild conditions (room temperature, atmospheric pressure), aligning with green chemistry principles.
The hydrogenation of nitriles to primary amines is a critical transformation for pharmaceutical and agrochemical industries. Non-noble metal catalysts, such as carbon-coated Ni/NiO (Ni/NiO@C-600-200-1-H₂O), have emerged as sustainable alternatives to precious-metal systems [5]. For octanenitrile, this catalyst facilitates hydrogenation under mild conditions (120°C, 10 bar H₂), achieving >99% conversion and 98.25% selectivity toward octylamine [5].
Mechanistic insights:
Comparative studies with aromatic nitriles (e.g., benzonitrile) reveal similar efficiency, highlighting the system’s adaptability [5]. This contrasts with noble-metal catalysts, which often require higher pressures (>30 bar H₂) and exhibit inferior functional group tolerance [3] [4].
Modern catalytic systems prioritize compatibility with diverse functional groups to streamline synthetic routes. For octanenitrile derivatives, the Ni/NiO@C catalyst demonstrates remarkable tolerance toward:
In bromine-mediated electrooxidation, aliphatic amines with branched chains or unsaturated bonds (e.g., allylamine) also convert efficiently to nitriles, albeit with slightly reduced selectivity (85–92%) [1] [2]. This broad tolerance enables the synthesis of structurally complex nitriles without protective-group strategies.
Continuous flow reactors enhance the scalability and safety of octanenitrile synthesis. A notable example is the adaptation of bromine-mediated electrooxidation in microreactors, which offer:
In hydrogenation, continuous flow systems using Ni/NiO@C achieve >99% conversion over 31 hours of operation, demonstrating unmatched durability compared to batch reactors [5]. Flow chemistry also facilitates the integration of in-line purification, enabling real-time removal of byproducts like ammonia [7].
Aldoxime dehydratase enzymes represent a unique class of heme-containing lyases that catalyze the dehydration of aldoximes to their corresponding nitriles, including octanenitrile from n-octanaloxime. These enzymes are distinguished by their ability to directly coordinate organic substrates to the heme iron center, unlike conventional heme enzymes that typically utilize hydrogen peroxide or molecular oxygen as mediators [1] [2].
The enzyme systems responsible for octanenitrile synthesis are primarily found in microbial sources, with several well-characterized variants exhibiting distinct catalytic properties. The aldoxime dehydratase from Bacillus sp. OxB-1 (OxdB) has emerged as the most extensively studied enzyme for octanenitrile production, demonstrating exceptional substrate loading capabilities of up to 1.4 kg/L [3] [4]. This enzyme exhibits broad substrate specificity toward aliphatic aldoximes while maintaining high catalytic efficiency under mild reaction conditions.
The structural organization of aldoxime dehydratase enzymes reveals a characteristic beta-barrel fold with an integrated heme B prosthetic group positioned within a hydrophobic pocket. The enzyme from Rhodococcus erythropolis (OxdRE) shares approximately 77% sequence identity with the Pseudomonas chlororaphis B23 enzyme (OxdA), indicating evolutionary conservation of the catalytic mechanism across different microbial species [5] [2]. The active site architecture consists of three critical amino acid residues: His320 functioning as a general acid-base catalyst, Ser219 providing substrate stabilization through hydrogen bonding, and Arg178 contributing to heme stabilization and proton transfer networks [2] [6].
The enzymatic activity of aldoxime dehydratases is strictly dependent on the oxidation state of the heme iron, with the ferrous (Fe²⁺) form being catalytically active while the ferric (Fe³⁺) form remains inactive [7] [8]. This unique characteristic distinguishes these enzymes from other heme-containing proteins and directly influences their substrate binding mode and reaction mechanism. The proximal ligand His299 coordinates to the heme iron from the proximal side, while the substrate coordinates via its nitrogen atom to the distal coordination site [9] [10].
The heme-containing aldoxime dehydratase enzymes employ a sophisticated catalytic mechanism that involves direct substrate coordination to the iron center followed by electron transfer and acid-base catalysis. The reaction proceeds through a series of well-defined mechanistic steps, each characterized by specific energetic requirements and structural transitions [11] [2].
The initial substrate binding event involves the entry of the aldoxime molecule into the hydrophobic heme pocket, where it displaces the water molecule normally coordinated to the ferrous heme iron. This binding is facilitated by hydrophobic residues including Phe306, which create a favorable environment for substrate recognition and orientation [9] [2]. The nitrogen atom of the aldoxime then coordinates directly to the Fe²⁺ center, forming a six-coordinate singlet complex that represents the initial enzyme-substrate intermediate.
The catalytic mechanism involves electron transfer from the ferrous heme to the antibonding orbital of the N-O bond, facilitating its cleavage. Simultaneously, His320 functions as a general acid, donating a proton to the departing hydroxyl group to form water [11] [2]. This step represents the rate-determining phase of the reaction, with calculated activation barriers of approximately 14-15 kcal/mol, consistent with experimental kinetic studies [11]. The key reaction intermediate has been characterized as an Fe³⁺-substrate radical species, either in triplet or open-shell singlet states, with the closed-shell Fe²⁺-substrate cation being energetically less favorable.
The subsequent step involves the abstraction of the α-proton from the substrate by the same His320 residue, now functioning as a general base. This proton abstraction is coupled with electron transfer back to the iron center, completing the catalytic cycle and generating the nitrile product [2] [12]. The formation of the carbon-nitrogen triple bond is energetically favored, with calculated energy changes of -18 to -22 kcal/mol for the overall product formation step.
The unique aspect of this mechanism lies in the dual role of the heme iron, which not only serves as a coordination center for substrate binding but also participates directly in the electron transfer processes that drive bond formation and cleavage. This contrasts sharply with conventional heme enzyme mechanisms that typically involve oxidative processes mediated by external oxidants [12] [10].
The optimization of substrate loading for octanenitrile synthesis represents a critical aspect of biocatalytic process development, with aldoxime dehydratase enzymes demonstrating remarkable capacity for high-concentration biotransformations. The enzyme from Bacillus sp. OxB-1 has achieved substrate loadings of up to 1.4 kg/L for n-octanaloxime, representing one of the highest substrate concentrations ever reported in biocatalysis [3] [4].
The relationship between substrate concentration and conversion efficiency follows a complex pattern influenced by multiple factors including mass transfer limitations, enzyme stability, and product inhibition effects. At substrate loadings of 200 g/L, conversion rates typically reach 85-88%, while optimal performance occurs at intermediate concentrations of 800 g/L, where conversions of 92% can be achieved [3] [4]. Higher substrate loadings of 1200-1400 g/L show slightly reduced conversion efficiency due to mass transfer limitations and potential substrate inhibition effects.
The reaction optimization strategies include the use of biphasic systems, where the hydrophobic substrate and product partition into an organic phase while the enzyme remains active in the aqueous phase. This approach facilitates product separation and reduces potential inhibitory effects of accumulated products. The addition of co-solvents such as ethanol (10% v/v) has been shown to enhance substrate solubility and improve overall conversion rates [13] [4].
Temperature optimization studies indicate that aldoxime dehydratase enzymes exhibit optimal activity at 30-37°C, with higher temperatures leading to enzyme denaturation and reduced catalytic efficiency. The pH optimum ranges from 7.0 to 8.0, reflecting the ionization states of critical catalytic residues and the stability of the heme prosthetic group [14] [4].
The implementation of continuous flow systems has demonstrated significant advantages over batch processing, with space-time yields reaching 12.5 g/L/h for octanenitrile production. Flow systems provide enhanced mass transfer, improved temperature control, and simplified product separation compared to conventional batch processes [15] [16]. The use of immobilized whole-cell catalysts in superabsorber materials has enabled the development of packed-bed reactors for continuous octanenitrile production in pure organic solvents [17] [18].
The distribution and characteristics of aldoxime dehydratase enzymes differ significantly between microbial and plant systems, reflecting their distinct evolutionary origins and physiological roles. Microbial aldoxime dehydratase pathways are widely distributed across bacteria, actinomycetes, fungi, and some yeasts, with 188 different strains identified as capable of aldoxime degradation across diverse taxonomic groups [19] [20].
Microbial enzymes demonstrate broad substrate specificity, capable of processing both aliphatic and aromatic aldoximes with high catalytic efficiency. The bacterial enzymes exhibit superior performance characteristics, including higher specific activities, broader pH tolerance, and enhanced stability under industrial conditions. The physiological role of microbial aldoxime dehydratases primarily involves detoxification and the utilization of aldoximes as carbon and nitrogen sources for growth [19] [21].
In contrast, plant aldoxime dehydratase pathways are limited to specific plant species and show highly specialized substrate specificity directed toward plant defense compounds. Plant enzymes typically exhibit lower catalytic activities and more restrictive reaction conditions compared to their microbial counterparts. The indoleacetaldoxime dehydratase found in certain fungi and higher plants represents the most well-characterized plant enzyme, specifically catalyzing the conversion of indoleacetaldoxime to indoleacetonitrile [19] [21].
The catalytic mechanisms between microbial and plant enzymes show fundamental similarities, both employing heme-iron coordination with general acid-base catalysis. However, plant enzymes often require additional cofactors and operate under more specialized cellular conditions. The active site architecture and key catalytic residues are conserved across both systems, suggesting a common evolutionary origin despite their distinct physiological roles [21] [22].
Industrial applications strongly favor microbial pathways due to their superior performance characteristics and amenability to large-scale production. Microbial enzymes can achieve substrate loadings of up to 1.4 kg/L for octanenitrile synthesis, while plant enzymes are limited by low activity and high specificity requirements. The microbial systems also offer advantages in terms of genetic engineering potential, allowing for the development of improved variants through directed evolution and protein engineering approaches [14] [4].
Irritant;Environmental Hazard